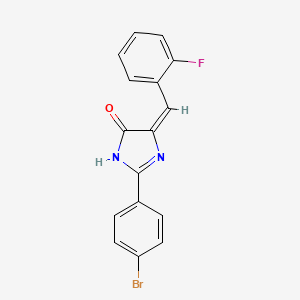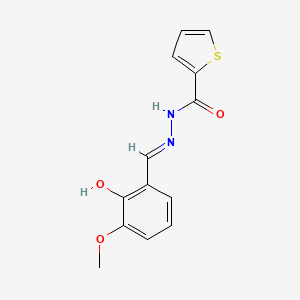
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and fungi. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been found to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its low toxicity in normal cells. This compound has also been found to have high selectivity towards cancer cells and fungi, making it a potential candidate for targeted therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one. One of the future directions is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another future direction is to study its potential use as a therapeutic agent for the treatment of cancer and fungal infections. Furthermore, future studies can focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies can focus on further investigating its mechanism of action and potential use as a therapeutic agent for the treatment of cancer and fungal infections.
Métodos De Síntesis
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one can be synthesized using different methods. One of the methods involves the reaction of 4-bromoaniline and 2-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then further reacted with imidazole and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties and has shown promising results in inhibiting the growth of various fungal strains. Furthermore, this compound has been studied for its potential use as a fluorescence probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(2-fluorophenyl)methylidene]-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-12-7-5-10(6-8-12)15-19-14(16(21)20-15)9-11-3-1-2-4-13(11)18/h1-9H,(H,19,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHMOZANMSDUQF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6133608.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
![ethyl 4-{1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6133620.png)
![2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6133628.png)
![1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6133635.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)
![methyl 4-(5-{[methyl(tetrahydro-3-furanyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6133641.png)

![(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)(phenyl)methanone](/img/structure/B6133650.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)